Cyclopropanecarbonyl vs. Isopropylcarbonyl – Enzyme Inhibition Potency Enhancement (Class‑Level Inference)
Cyclopropanecarbonyl-containing derivatives demonstrate a 14‑ to 15‑fold increase in inhibitory potency compared with their isopropylcarbonyl counterparts. The target compound’s cyclopropanecarbonyl group is expected to confer a similar enhancement over any isopropylcarbonyl analog [1].
| Evidence Dimension | Enzyme inhibition IC50 (fold change) |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl derivatives (general class, not specific compound) |
| Comparator Or Baseline | Isopropylcarbonyl analogs |
| Quantified Difference | 14‑fold (DHODH) and 15‑fold (HPPD) improvement |
| Conditions | In vitro enzyme inhibition assays for 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH) |
Why This Matters
This class‑level advantage directly supports the selection of the target compound over isopropylcarbonyl‑based alternatives when structure‑activity relationships indicate that the cyclopropanecarbonyl motif is essential for high‑potency enzyme inhibition.
- [1] Kuo, P.-Y., et al. (2006). Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorganic & Medicinal Chemistry Letters, 16(23), 6024–6027. PMID: 16979340. View Source
